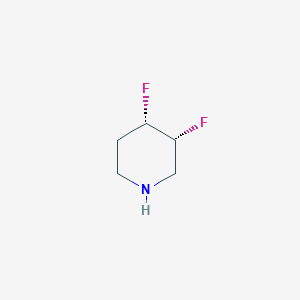

(3R,4S)-3,4-Difluoropiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQIGWFVSNAHY-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 3r,4s 3,4 Difluoropiperidine and Analogues

Chiral Pool Strategies Towards Fluoro-Piperidine Scaffolds

Chiral pool synthesis is a foundational strategy for the preparation of enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials. nih.gov This approach leverages the inherent stereochemistry of precursors such as amino acids or carbohydrates to construct complex chiral targets, obviating the need for an asymmetric induction step. researchgate.netnih.gov

In the context of fluoro-piperidine synthesis, a chiral pool strategy would involve selecting a suitable enantiopure starting material that contains a significant portion of the piperidine (B6355638) backbone. The synthesis would then proceed through a series of chemical transformations to build the heterocyclic ring and introduce the fluorine atoms, with the original stereocenter(s) directing the stereochemical outcome of subsequent reactions. While specific examples detailing the synthesis of (3R,4S)-3,4-difluoropiperidine directly from a chiral pool are not extensively documented in the provided literature, the principle remains a preferred method for achieving enantiopurity in complex molecules. nih.gov

Asymmetric Catalytic Approaches for Enantioselective and Diastereoselective Fluoropiperidine Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high levels of stereocontrol. frontiersin.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For fluorinated piperidines, several catalytic approaches have proven effective.

Biocatalysis, particularly using transaminase enzymes, provides a green and highly selective method for the synthesis of chiral amines. researchgate.net In a notable example by a process chemistry team at Merck, an enzymatic dynamic asymmetric transamination was developed to produce a key syn-fluoro-aminopiperidine intermediate. scientificupdate.com The process starts with a fluoroketone, which undergoes transamination catalyzed by a commercially available transaminase from Codexis, using pyridoxal-5'-phosphate (PLP) as a cofactor and isopropylamine (B41738) as the amine source. scientificupdate.com A key feature of this process is the dynamic racemization of the fluoroketone under basic conditions (pH 10.5), allowing for a theoretical yield of 100% of the desired single isomer. scientificupdate.com

The optimized process successfully yielded the desired syn-isomer with high diastereoselectivity and enantiomeric excess. scientificupdate.com

Table 1: Optimized Enzymatic Dynamic Asymmetric Transamination

| Parameter | Value |

|---|---|

| Enzyme | ATA-3 (1 mol%) |

| Cofactor | PLP (1g/L) |

| Amine Source | Isopropylamine (1M) |

| pH | 10.5 (0.2M Borate Buffer) |

| Temperature | 45°C |

| Yield | 66% |

| Diastereomeric Ratio (syn) | 15:1 |

| Enantiomeric Excess (ee) | 96% |

Data sourced from Scientific Update. scientificupdate.com

The direct hydrogenation of fluorinated pyridines represents a highly atom-economical route to fluoropiperidines. rsc.orgacs.org Researchers have developed a robust and simple method for the cis-selective hydrogenation of various fluoropyridines using a heterogeneous palladium catalyst. acs.orgmdpi.com This protocol employs a commercially available catalyst, 20 wt% Palladium(II) hydroxide (B78521) on carbon, in methanol (B129727) with the presence of aqueous hydrochloric acid. acs.org The acid is crucial for protonating the substrate, which enhances catalyst activity. acs.org This method demonstrates broad substrate scope and functional group tolerance, allowing for the chemoselective reduction of the fluoropyridine ring over other aromatic systems like benzene (B151609) rings. acs.orgacs.org

The reaction consistently produces all-cis-(multi)fluorinated piperidines with good yields and high diastereoselectivities. mdpi.com

Table 2: Selected Examples of Heterogeneous Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Substrate | Product | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 3-Fluoropyridine | cis-3-Fluoropiperidine | 82% | >20:1 |

| 3,5-Difluoropyridine | cis,cis-3,5-Difluoropiperidine | 85% | >20:1 |

| 5-Fluoro-2-phenylpyridine | cis-5-Fluoro-2-phenylpiperidine | 80% | 10:1 |

| 3-Fluoro-5-(methoxymethyl)pyridine | cis-3-Fluoro-5-(methoxymethyl)piperidine | 75% | >20:1 |

Data sourced from ACS Catalysis. acs.org

An alternative approach utilized a rhodium(I) complex with pinacol (B44631) borane (B79455) in a dearomatization-hydrogenation process to achieve highly diastereoselective synthesis of a wide range of substituted fluoropiperidines. mdpi.comnih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming chiral C-C bonds. researchgate.net This strategy has been successfully applied to the synthesis of chiral 3-fluoropiperidines. One approach involves the enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters. researchgate.netrsc.org Using a palladium catalyst with chiral Trost ligands, these systems can be converted into valuable 3-fluoropiperidine (B1141850) intermediates with high enantioselectivity. researchgate.net This method provides new insights into the typically modest selectivities associated with acyclic α-fluoroenolates. researchgate.net

Another related method involves a palladium-catalyzed allylic substitution reaction between 1,3-dicarbonyl compounds and allylic carbamates, which can be rendered enantioselective through the use of chiral phosphoramidite (B1245037) ligands. whiterose.ac.ukdiva-portal.org The resulting products can be further functionalized in a chemo- and diastereoselective manner. whiterose.ac.ukdiva-portal.org

Table 3: Enantioselective Pd-Catalyzed Allylic Alkylation of an α-Fluoro-β-ketoester

| Chiral Ligand | Solvent | ee (%) |

|---|---|---|

| (R,R)-Trost Ligand | Dichloromethane | 88 |

| (R,R)-Trost Ligand | Toluene | 89 |

| (R,R)-Trost Ligand | Tetrahydrofuran | 92 |

Data sourced from a 2022 study on the topic. researchgate.net

Heterogeneous Palladium-Catalyzed Asymmetric Hydrogenation of Fluoropyridines

De Novo Fluorination Methods for Piperidine Ring Systems

De novo synthesis strategies build the fluorinated piperidine ring from acyclic precursors, often incorporating the fluorine atoms at a late stage. One advanced technique is the site-specific β-C(sp³)–H fluorination of N-substituted amines. chemrxiv.orgacs.org This method proceeds via an electrochemical Shono oxidation to generate an enamine intermediate from a pre-existing piperidine ring, which is then subjected to fluorination. chemrxiv.orgacs.org This late-stage functionalization is powerful for accessing fluorinated analogues of complex molecules without requiring a complete de novo synthesis from simple building blocks. chemrxiv.org

Another strategy involves the cyclization of fluorinated precursors. For example, 5-amino-3,3-difluoropiperidine has been synthesized via an N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines. researchgate.net This reaction forms a 5-halo-3,3-difluoropiperidine intermediate, which can be subsequently converted to the desired amine. researchgate.net Similarly, iodolactonization of 2,2-difluoro-4-pentenoic acid has been used to create a lactone that serves as a precursor to 5-hydroxy-3,3-difluoropiperidine. researchgate.net

Multi-Component Reactions and Sequential Functionalization in Difluoropiperidine Synthesis

Modern synthetic chemistry emphasizes efficiency, often achieved by combining multiple reaction steps.

Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that contains most of the atoms of the starting materials. beilstein-journals.orgfrontiersin.orgnih.gov MCRs, such as the Ugi, Passerini, and Hantzsch reactions, are prized for their high atom economy and ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.orgorganic-chemistry.org While specific MCRs for this compound are not detailed, the principles of MCRs offer a promising avenue for the future design of efficient syntheses for such complex heterocyclic scaffolds. frontiersin.org

Sequential functionalization involves the step-by-step introduction of functional groups onto a molecular scaffold. This approach allows for precise control over the final structure. For instance, the products obtained from the palladium-catalyzed allylic substitution to form 3-fluoropiperidines can be subjected to further chemo- and diastereoselective functionalization. whiterose.ac.uk An example of this strategy is the conversion of a 5-halo-3,3-difluoropiperidine, formed via cyclization, into a 5-azido derivative and subsequently into 5-amino-3,3-difluoropiperidine through reduction. researchgate.net This step-wise approach is fundamental in building the complex substitution patterns often required for biologically active molecules.

Chemical Reactivity and Derivatization of 3r,4s 3,4 Difluoropiperidine Scaffolds

Transformations at Fluorine-Bearing Carbons

The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations at fluorine-bearing carbons challenging. However, under specific conditions, these bonds can be manipulated to allow for further molecular diversification.

Direct nucleophilic substitution of the fluorine atoms on a difluoropiperidine ring is a difficult transformation due to the strength of the C-F bond. General literature suggests that such substitutions on fluorinated piperidines are not common and present limited synthetic access. acs.org

However, for related difluoropiperidine isomers, this reaction has been reported. For instance, on a (4,4-Difluoropiperidin-3-yl)methanol scaffold, it has been noted that the fluorine atoms can be substituted by other functional groups. This suggests that with the right nucleophile and reaction conditions, similar reactivity might be achievable for the (3R,4S)-3,4-difluoropiperidine core. Examples of nucleophiles used for the 4,4-difluoro isomer include sodium azide (B81097) and various thiols. The viability and stereochemical outcome of such reactions on the vicinal difluoro system of this compound would require specific investigation, as the electronic environment and steric accessibility differ from its gem-difluoro counterpart.

Oxidation and Reduction Reactions of Piperidine (B6355638) Ring Substituents

While the fluorinated piperidine core is relatively robust, substituents attached to the ring can undergo standard oxidation and reduction reactions. This allows for the modification of functional groups on the scaffold without altering the core structure.

For the related isomer, (4,4-difluoropiperidin-3-yl)methanol, the hydroxymethyl substituent can be readily oxidized to a carboxylic acid. Conversely, the same group can be removed through reductive processes. These transformations highlight the potential for functional group interconversion on substituted difluoropiperidine rings. Applying this to the this compound scaffold, one can envision similar transformations on derivatives bearing appropriate functional handles.

Table 1: Examples of Oxidation/Reduction on a Related Difluoropiperidine Scaffold

| Starting Material | Reaction Type | Product |

|---|---|---|

| (4,4-Difluoropiperidin-3-yl)methanol | Oxidation | (4,4-Difluoropiperidin-3-yl)carboxylic acid |

N-Alkylation and N-Acylation Strategies for Piperidine Nitrogen Functionalization

The secondary amine of the this compound ring is a primary site for functionalization. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, which is crucial for modulating the pharmacological properties of the final compound.

N-acylation is demonstrated by the commercially available rac-(3R,4S)-1-benzoyl-3,4-difluoropiperidine, where the nitrogen is functionalized with a benzoyl group. enaminestore.com Similarly, protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in multi-step syntheses.

N-alkylation is also a facile reaction. In the development of the kinesin spindle protein (KSP) inhibitor MK-0731, a closely related (3R,4S)-3-fluoro-4-aminopiperidine derivative undergoes N-methylation. scientificupdate.comacs.org This highlights the accessibility of the nitrogen atom for alkylation, a key step in building more complex molecular architectures. These reactions typically proceed under standard conditions, reacting the piperidine nitrogen with an appropriate alkyl halide or acylating agent.

Table 2: Examples of N-Functionalization on (3R,4S)-Difluoropiperidine and Close Analogs

| Piperidine Scaffold | Reaction Type | Reagent/Conditions | Product |

|---|---|---|---|

| rac-3,4-difluoropiperidine | N-Acylation | Benzoyl chloride | rac-(3R,4S)-1-benzoyl-3,4-difluoropiperidine enaminestore.com |

| (3R,4S)-3-fluoro-4-aminopiperidine derivative | N-Alkylation (Methylation) | Not specified in abstract | (3R,4S)-3-fluoro-1-methylpiperidin-4-yl derivative acs.org |

Derivatization for Complex Molecular Assembly

The this compound motif and its close analogs are recognized as important building blocks for creating complex molecules, particularly in the pharmaceutical industry. guidechem.comdntb.gov.ua The defined stereochemistry and the presence of fluorine atoms make it a desirable component for optimizing drug candidates.

More broadly, difluoropiperidine scaffolds are key components in a range of bioactive compounds. For instance, 4,4-difluoropiperidine (B1302736) substitution was identified as a critical design element in the development of potent and selective degraders of the B-cell lymphoma 6 (BCL6) protein. nih.gov Furthermore, 3,3-difluoropiperidine (B1349930) and 4,4-difluoropiperidine have been incorporated into antiepileptic drugs, antipsychotics, and agonists for the apelin receptor. These examples underscore the role of difluoropiperidine scaffolds, including the specific (3R,4S) isomer, as privileged structures in the assembly of complex and biologically active molecules.

Table 3: Application of Fluorinated Piperidines in Complex Molecule Synthesis

| Fluorinated Scaffold | Resulting Compound Class / Name | Therapeutic Area / Target |

|---|---|---|

| (3R,4S)-3-fluoro-1-methylpiperidin-4-yl | MK-0731 scientificupdate.comacs.org | Cancer / Kinesin Spindle Protein (KSP) |

| 4,4-difluoropiperidine | BCL6 Degraders nih.gov | Oncology / BCL6 |

| 4,4-difluoropiperidine | Antiepileptic and Antipsychotic drugs | Neurology |

Conformational Analysis and Stereoelectronic Effects in Vicinal Difluoropiperidines

Influence of Vicinal Fluorine Atoms on Piperidine (B6355638) Ring Pucker and Conformation

The presence of vicinal fluorine atoms significantly impacts the puckering of the piperidine ring. In the (3R,4S) diastereomer, the two fluorine atoms can adopt either a trans-diaxial or a trans-diequatorial orientation in a chair conformation. Computational and experimental studies have shown that the conformational equilibrium can be finely tuned by these substitutions. researchgate.net

Studies on analogous fluorinated N-heterocycles, such as fluoroprolines, have demonstrated that vicinal difluorination can mitigate the strong conformational bias induced by a single fluorine atom. beilstein-journals.org For example, in (3S,4R)-3,4-difluoroproline, the opposing stereoelectronic effects of the two fluorine atoms result in a pucker ratio more similar to that of the parent proline. rsc.org This suggests that in (3R,4S)-3,4-difluoropiperidine, the vicinal fluorines could similarly lead to a more balanced conformational equilibrium between different chair and twist-boat conformations compared to their monofluorinated counterparts. The solvent environment also plays a crucial role, with polar solvents often influencing the conformational equilibrium due to different solvation of the conformers. nih.govwikipedia.org

The Gauche Effect: Stereoelectronic Interactions in 3,4-Difluoropiperidines

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electron-withdrawing groups oriented at a dihedral angle of approximately 60° (gauche) is more stable than the anti-conformation (180°). wikipedia.org This effect is prominent in molecules containing the F-C-C-F fragment and is primarily explained by hyperconjugation. wikipedia.org Specifically, it involves the donation of electron density from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.org

In this compound, the gauche effect between the two vicinal fluorine atoms is a key determinant of its conformational preference. The stability of the gauche conformer arises from favorable σC–H → σ*C–F hyperconjugative interactions. rsc.orgacs.org This stereoelectronic effect necessitates an anti-periplanar arrangement of the C-H and C-F bonds. rsc.org

However, the manifestation of the gauche effect in cyclic systems like piperidines is often modulated by other interactions, such as steric hindrance and electrostatic forces. beilstein-journals.org While the gauche effect favors a synclinal arrangement of the C-F bonds, this might be counteracted by steric repulsion or unfavorable dipole-dipole interactions. acs.org In some fluorinated piperidines, delocalization forces like charge-dipole interactions and hyperconjugation are the primary drivers of conformational preference. nih.gov

It's important to note that the term "gauche effect" in this context can also refer to the interaction between a fluorine atom and the nitrogen atom of the piperidine ring. However, studies on 3-fluoropiperidine (B1141850) have indicated that this particular fluorine gauche effect is not the dominant factor in its conformational preference. beilstein-journals.org In vicinal difluoropiperidines, the F-C-C-F gauche interaction is expected to be more significant.

Hydrogen Bonding Interactions and Conformational Preferences in Protonated Forms

Protonation of the piperidine nitrogen introduces a positive charge, which significantly alters the conformational landscape through strong electrostatic interactions. nih.gov In the protonated form of this compound, intramolecular hydrogen bonding and charge-dipole interactions become critical factors in determining conformational stability.

Studies on protonated 3-fluoropiperidinium cations have revealed a strong preference for the axial conformation of the fluorine atom. researchgate.net This preference is largely attributed to a stabilizing electrostatic interaction between the partially negatively charged fluorine atom and the positively charged ammonium (B1175870) group (N+-H). beilstein-journals.orgnih.gov This can be viewed as a charge-dipole interaction or a form of hydrogen bonding (C-F···H-N+). nih.govresearchgate.net

In the case of this compound hydrochloride, the conformational equilibrium will be influenced by the interplay of these interactions for both fluorine atoms. Depending on the chair conformation, one fluorine may be axial and the other equatorial, or both may be in pseudo-axial/equatorial positions in non-chair conformations. The most stable conformer will be the one that maximizes favorable electrostatic interactions and hyperconjugation while minimizing steric repulsion. nih.gov

The strength of these intramolecular hydrogen bonds is generally considered weak in organofluorine compounds. researchgate.net However, in the context of a protonated amine, the enhanced acidity of the N-H bond can lead to more significant interactions. cambridgemedchemconsulting.com The solvent environment is also a critical factor, as polar solvents can solvate the charged species and modulate the strength of intramolecular interactions. lookchem.com

Below is a table summarizing the free enthalpy differences between equatorial and axial conformers for related fluorinated piperidine derivatives, illustrating the impact of protonation and substitution on conformational preference.

| Compound Analogue | Solvent | ΔG (kcal/mol) (Solvent) | ΔG (kcal/mol) (Gas Phase) | Conformational Preference |

| 3-Fluoropiperidine (TFA-analogue) | Chloroform | +0.3 | - | Axial |

| 3-Fluoropiperidine (HCl-analogue) | Water | +4.8 | +1.8 | Axial |

| 3,5-Difluoropiperidine (TFA-analogue) | Chloroform | +0.4 | - | Axial |

| 3,5-Difluoropiperidine (HCl-analogue) | Water | +8.6 | +3.9 | Axial |

Data adapted from a systematic study on fluorinated piperidine derivatives. researchgate.net

Impact of Fluorine Stereochemistry on Cis-Trans Isomerization Dynamics

Cis-trans isomerism in substituted piperidines refers to the relative orientation of substituents on the ring. wikipedia.org The energy barrier to ring inversion, which interconverts chair conformations, is a key aspect of their dynamic behavior. The stereochemistry of fluorine substituents can have a substantial impact on these isomerization dynamics.

In this compound, the trans relationship between the two fluorine atoms is fixed. However, the piperidine ring can undergo chair-chair interconversion, which would switch the axial/equatorial positions of the fluorine atoms and other substituents on the ring. The rate of this isomerization is influenced by the energetic difference between the two chair forms and the energy of the transition state.

Fluorine substitution is known to affect the energy barrier for amide bond isomerization in fluorinated prolines by influencing the pyramidalization of the pyrrolidine (B122466) nitrogen. acs.org A similar effect can be anticipated for the nitrogen inversion and ring inversion processes in fluorinated piperidines. The high polarity of the C-F bond can alter the electronic environment of the ring, thereby affecting the stability of the transition states for isomerization. rsc.org

For instance, studies on diiron complexes have shown that the electronic nature of ligands can influence the rate of cis-trans isomerization. nih.gov In the context of this compound, the stereoelectronic effects discussed previously, such as the gauche effect and dipole-dipole interactions, will stabilize certain conformers over others, thereby influencing the equilibrium position of the isomerization process. The specific trans arrangement of the fluorine atoms will lead to a unique set of non-bonding interactions in the transition state for ring inversion compared to the corresponding cis diastereomer, which would likely result in different isomerization dynamics.

Role of 3r,4s 3,4 Difluoropiperidine As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Construction of Stereochemically Defined Nitrogen Heterocycles

The fixed stereochemistry of (3R,4S)-3,4-Difluoropiperidine makes it an invaluable starting point for the synthesis of more elaborate nitrogen-containing heterocyclic structures, where the spatial arrangement of atoms is crucial for biological activity. The syn-relationship between the fluorine at C3 and the substituent at C4, along with the defined chirality, allows chemists to construct complex molecules with a high degree of stereocontrol.

A prominent example is the use of an N-methylated derivative, (3R,4S)-3-fluoro-1-methylpiperidin-4-amine, in the synthesis of the kinesin spindle protein (KSP) inhibitor MK-0731. nih.govacs.orgscientificupdate.com KSP is a novel target for cancer therapy, and inhibitors have the potential to overcome limitations of existing cytotoxic agents. nih.gov The synthesis of MK-0731 involves the coupling of the chiral fluorinated piperidine (B6355638) fragment with a complex dihydropyrrole core. acs.org The precise stereochemistry of the piperidine moiety was found to be critical for the compound's optimal in vitro and metabolic profile. nih.govacs.org The introduction of the fluorine atom at the 3-position modulates the basicity (pKa) of the piperidine nitrogen, which can reduce efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. nih.govscientificupdate.com

The synthesis of the required (3R,4S)-3-fluoro-1-methylpiperidin-4-amine intermediate highlights the utility of stereoselective synthesis methods. A common route involves the electrophilic fluorination of a protected 4-ketopiperidine, followed by a stereoselective reductive amination to install the amine at the C4 position, yielding a separable mixture of cis and trans isomers. acs.org

| Intermediate | Precursor | Key Reaction Step | Resulting Stereochemistry | Ref |

| (3R,4S)-3-fluoro-1-methylpiperidin-4-amine | N-protected 4-ketopiperidine | Electrophilic fluorination, followed by reductive amination | cis (syn) isomer separated from trans | acs.org |

| MK-0731 | (3R,4S)-3-fluoro-1-methylpiperidin-4-amine | Urea (B33335) formation with a dihydropyrrole carboxamide core | (3R,4S) piperidine moiety incorporated | nih.govacs.org |

Further illustrating its utility, derivatives of this compound are incorporated into other complex heterocyclic systems. For instance, a patent describes the synthesis of compounds where the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety is linked to an indole-thiadiazole framework, developed as potential agents to restore mutant p53 function in cancer. google.com These examples underscore the role of this compound as a foundational block for generating stereochemically pure and complex nitrogen heterocycles for therapeutic applications.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The rigid, stereodefined structure of this compound is instrumental in the assembly of large, multi-component molecular architectures. While not always leading to fused polycyclic systems, it serves as a central scaffold to which other cyclic and acyclic groups are attached, resulting in molecules of high complexity and defined three-dimensional shape.

The structure of the KSP inhibitor MK-0731, (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, is a clear demonstration of this principle. nih.govacs.org Here, the (3R,4S)-fluoropiperidine unit is connected via a urea linkage to a highly substituted dihydropyrrole ring. acs.org X-ray crystallography of the inhibitor bound to the KSP-ADP ternary complex reveals that the polar N-methyl-3-fluoropiperidine moiety extends into the solvent-exposed region of the allosteric binding site, highlighting the importance of this fragment for molecular recognition. acs.org

These examples show that this compound is a key building block for creating intricate, non-fused heterocyclic frameworks. Its defined stereochemistry allows for the precise positioning of multiple functional groups and ring systems in three-dimensional space, a crucial aspect in designing molecules that can interact specifically with biological targets.

Precursors for Fluorinated Amino Acid and Peptide Mimic Development

The development of unnatural amino acids and peptidomimetics is a rapidly growing field in medicinal chemistry, aimed at creating peptides with enhanced stability, potency, and bioavailability. core.ac.uksigmaaldrich.com this compound is a valuable precursor in this area, particularly for the synthesis of fluorinated proline analogs. Proline's unique cyclic structure imparts significant conformational constraints on peptides, and fluorination of the proline ring offers a subtle yet powerful way to modulate these properties. soton.ac.ukugent.be

Detailed synthetic routes have been developed to access various diastereoisomers of 3,4-difluoro-L-proline. acs.orgresearchgate.netnih.gov For example, a stereoselective synthesis of Boc-protected (3S,4R)-3,4-difluoroproline, which has the corresponding stereochemistry, has been reported. acs.org This method involves the direct bis-deoxyfluorination of a (3R,4S)-3,4-dihydroxyproline precursor. acs.org The availability of these fluorinated proline analogs expands the toolbox for peptide design, allowing for the fine-tuning of properties like ring pucker and the kinetics of cis-trans amide bond isomerization. soton.ac.ukresearchgate.netnih.gov

Conformational Properties of Fluorinated Prolines The stereochemistry of fluorine substitution has a profound impact on the conformational preferences of the proline ring.

| Proline Derivative | Dominant Ring Pucker | Effect on Cis/Trans Isomerism | Ref |

| (4R)-Fluoro-L-proline | Cγ-exo | Stabilizes trans isomer | ugent.beacs.org |

| (4S)-Fluoro-L-proline | Cγ-endo | Stabilizes cis isomer | ugent.beacs.org |

| (3R,4R)-difluoro-L-proline | Biased ring pucker | Faster cis-trans isomerization rates than monofluorinated analogs | acs.orgnih.gov |

| (3S,4S)-difluoro-L-proline | Biased ring pucker | Faster cis-trans isomerization rates than monofluorinated analogs | acs.orgnih.gov |

Beyond single amino acids, fluorinated piperidine scaffolds contribute to the development of more complex peptide mimics. For instance, piperidine-pyrrolidine based structures have been used as β-turn inducers, which are crucial for the secondary structure and biological function of many peptides. acs.org The incorporation of fluorine into such scaffolds can enhance metabolic stability and modulate binding affinity. acs.org The use of fluorinated piperidines as precursors allows for the creation of fluorinated unnatural amino acids and peptide mimics with tailored conformational and physicochemical properties, opening new avenues for the design of novel therapeutics. core.ac.ukacs.org

Strategic Fluorination in Medicinal Chemistry: Insights from 3r,4s 3,4 Difluoropiperidine Derivatives

Modulation of Molecular Conformation for Optimized Ligand-Target Interactions

The introduction of fluorine atoms into the piperidine (B6355638) ring, particularly in the cis-3,4-difluoro configuration, exerts significant control over the ring's conformation. This stereospecific fluorination can lock the piperidine ring into a preferred chair conformation, which can be crucial for optimizing interactions with a biological target. For instance, the all-cis arrangement in multifluorinated piperidines, achieved through hydrogenation of fluoropyridines, is a well-established conformational preference. acs.org This conformational rigidity can pre-organize the ligand for optimal binding to a receptor or enzyme active site, minimizing the entropic penalty upon binding and potentially increasing affinity.

In the case of (3R,4S)-3,4-difluoropiperidine derivatives, the cis relationship between the two fluorine atoms influences the puckering of the ring. This can lead to a "Janus face" effect, where one face of the ring is electron-rich and the other is electron-poor, potentially leading to unique and highly specific interactions with the target protein. researchgate.netresearchgate.net Computational studies have highlighted that the rational design of fluorination is critical, as its effects on binding energies can be challenging to predict without considering the specific protein environment. fu-berlin.de The defined stereochemistry of the (3R,4S) isomer ensures a consistent and predictable conformational presentation of substituents on the piperidine ring, which is a key advantage in structure-activity relationship (SAR) studies.

Influence of Fluorine on Ligand Binding Affinity and Receptor Selectivity

The strategic placement of fluorine can dramatically enhance a ligand's binding affinity and selectivity for its target. Fluorine's high electronegativity creates a highly polarized C-F bond, which can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone. nih.gov These interactions, though weaker than classical hydrogen bonds, can be a significant contributor to binding affinity when the geometry is optimal. nih.gov

Furthermore, fluorine can modulate the electronic environment of neighboring functional groups, influencing their interactions with the target. For example, in the development of dopamine (B1211576) D4 receptor antagonists, a series based on a 4,4-difluoropiperidine (B1302736) scaffold led to a compound with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes. nih.govchemrxiv.org While this example has a different fluorination pattern, it underscores the potential of piperidine fluorination to achieve high affinity and selectivity. The (3R,4S)-3,4-difluoro substitution pattern offers a unique electronic and conformational profile that can be exploited to achieve similar or improved results for other targets. The introduction of fluorine can also lead to enhanced selectivity by creating steric or electronic clashes with off-target proteins, thereby reducing unwanted side effects.

Strategic Impact of Fluorine on Amine Basicity and Lipophilicity for Pharmacokinetic Profile Optimization

One of the most powerful applications of fluorination in medicinal chemistry is the modulation of the basicity (pKa) of nearby amine groups. hyphadiscovery.comresearchgate.net The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity is crucial for optimizing a drug's pharmacokinetic profile. Highly basic compounds are often associated with liabilities such as hERG channel inhibition and rapid clearance. cambridgemedchemconsulting.com By lowering the pKa, the proportion of the charged species at physiological pH is reduced, which can improve membrane permeability and oral absorption. acs.org

The position and stereochemistry of the fluorine atoms have a pronounced effect on the extent of pKa reduction. An equatorial fluorine generally has a greater pKa-lowering effect than an axial fluorine. hyphadiscovery.com In this compound, the combined inductive effects of the two fluorine atoms lead to a significant decrease in the basicity of the piperidine nitrogen.

Fluorination also impacts lipophilicity (LogP/LogD), a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the introduction of fluorine generally increases lipophilicity, the effect is complex and context-dependent. nih.govresearchgate.net In some cases, specific fluorination patterns, like that in cis-3,5-difluoropiperidine, can lead to unusually high hydrophilicity due to the creation of a facially polarized molecule. researchgate.netresearchgate.net The (3R,4S)-3,4-difluoro substitution pattern provides a specific modification to the lipophilicity that can be fine-tuned through the strategic placement of other substituents on the piperidine ring.

Below is a table summarizing the general effects of fluorination on the physicochemical properties of piperidine derivatives:

| Property | Effect of Fluorination | Rationale |

| Amine Basicity (pKa) | Generally decreases | Strong electron-withdrawing inductive effect of fluorine. hyphadiscovery.comcambridgemedchemconsulting.com |

| Lipophilicity (LogP/LogD) | Generally increases, but can be complex | Fluorine is more lipophilic than hydrogen; however, conformational and electronic effects can lead to unexpected outcomes. nih.govresearchgate.net |

| Molecular Conformation | Increased rigidity, preference for specific puckers | Gauche effect and steric interactions involving the C-F bond. acs.org |

Enhancement of Metabolic Stability through Fluorine Substitution

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. hyphadiscovery.com Strategically placing fluorine atoms at sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes is a common and effective strategy to block metabolic pathways and enhance a drug's half-life. hyphadiscovery.com This increased metabolic stability can lead to improved oral bioavailability and a longer duration of action.

For piperidine-containing compounds, N-dealkylation and oxidation of the piperidine ring are common metabolic pathways. The introduction of fluorine atoms, as in the this compound scaffold, can shield adjacent positions from enzymatic attack. Comprehensive studies on mono- and difluorinated saturated heterocyclic amines have demonstrated the high metabolic stability of these compounds in intrinsic microsomal clearance measurements. researchgate.netresearchgate.net While a series of 4,4-difluoropiperidine ether-based dopamine D4 antagonists showed poor microsomal stability, this was attributed to other parts of the molecule, and the authors noted that these findings provide important structural insights for the future development of metabolically stable antagonists. nih.govchemrxiv.org The (3R,4S)-3,4-difluoro motif is a valuable tool for medicinal chemists to design drug candidates with improved metabolic profiles.

Design and Synthesis of Advanced Drug Candidate Scaffolds (e.g., specific receptor antagonists, enzyme inhibitors)

The this compound scaffold is a versatile building block for the synthesis of a wide range of advanced drug candidates. Its unique conformational and electronic properties make it an attractive starting point for the design of specific receptor antagonists and enzyme inhibitors.

For example, fluorinated piperidines have been incorporated into ligands for the 5-HT1D receptor, where the fluorination was found to have a beneficial influence on oral absorption. acs.org The development of kinesin spindle protein (KSP) inhibitors has also utilized fluorinated piperidines to modulate basicity and improve efficacy. scientificupdate.com Furthermore, various difluoropiperidine derivatives have been synthesized and explored as A2A receptor antagonists. google.com

The synthesis of specifically substituted difluoropiperidines, such as 4-substituted 3,3-difluoropiperidines, has been developed, providing access to key intermediates for medicinal chemistry programs. nih.gov These synthetic advancements, coupled with the desirable properties imparted by the difluoropiperidine core, have led to its inclusion in a variety of drug discovery efforts, including the development of compounds with blood-brain barrier permeability. google.com The this compound moiety is a prime example of a fluorinated scaffold that can be used to generate novel and improved therapeutic agents.

Advanced Characterization and Computational Approaches in 3r,4s 3,4 Difluoropiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (3R,4S)-3,4-Difluoropiperidine and its derivatives. The presence of two chiral centers and fluorine atoms necessitates a multi-nuclear approach, primarily utilizing ¹H, ¹⁹F, and ¹³C NMR.

Detailed Research Findings: The analysis of fluorinated piperidines by NMR reveals critical information about their conformation. Studies on related cis-3-fluoropiperidine systems have shown that the fluorine atom often prefers an axial orientation within the piperidine (B6355638) ring. This preference is attributed to a stabilizing dipole interaction between the C-F bond and the N-H bond (C-F…H-N+), particularly in hydrochloride salts. scientificupdate.com This conformational locking significantly influences the chemical environment of adjacent protons and carbons.

¹H NMR: The proton spectra of this compound derivatives are complex due to second-order coupling and coupling to fluorine. Protons on carbons bearing fluorine (H-3 and H-4) and adjacent carbons (H-2, H-5, H-6) exhibit characteristic splitting patterns (J-coupling) from both vicinal protons and geminal/vicinal fluorine atoms. The magnitude of these H-F coupling constants is highly dependent on the dihedral angle, providing crucial data for conformational assignment.

¹⁹F NMR: ¹⁹F NMR is indispensable for analyzing fluorinated compounds. For diastereotopic fluorine atoms, such as those in a chiral environment, distinct signals can be observed. mdpi.com In the case of this compound, the two fluorine atoms at C-3 and C-4 are in different chemical environments, leading to separate resonances. The coupling between these fluorine atoms (³JFF) and to neighboring protons provides further structural confirmation.

¹³C NMR: The carbon spectrum is simplified by proton decoupling, but the signals for carbons bonded to fluorine (C-3 and C-4) appear as doublets due to large one-bond C-F coupling constants (¹JCF ≈ 250 Hz). epfl.ch Carbons two or three bonds away also show smaller couplings (²JCF and ³JCF ≈ 20-50 Hz), which helps in assigning the carbon skeleton. epfl.ch Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often required to assign all proton and carbon signals unambiguously.

Interactive Data Table: Representative NMR Data for a this compound Derivative Note: The following data is representative and compiled from analyses of closely related structures found in research literature. Exact chemical shifts (δ) and coupling constants (J) can vary based on substitution and solvent.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| ¹H | H-3 | ~4.5 - 4.8 | ddd (JHH, JHF) |

| ¹H | H-4 | ~4.6 - 4.9 | ddd (JHH, JHF) |

| ¹⁹F | F-3 | ~ -180 to -200 | m |

| ¹⁹F | F-4 | ~ -185 to -205 | m |

| ¹³C | C-3 | ~85 - 95 | d, ¹JCF ≈ 180-200 Hz |

| ¹³C | C-4 | ~85 - 95 | d, ¹JCF ≈ 180-200 Hz |

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a critical analytical tool for confirming the molecular weight and assessing the purity of synthesized this compound. pioneerpublisher.com High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization source like Electrospray Ionization (ESI), is the standard method. nih.gov

Detailed Research Findings: For derivatives of this compound, HRMS provides an exact mass measurement of the molecular ion, often observed as the protonated species [M+H]⁺. nih.gov This allows for the unambiguous determination of the elemental composition, confirming that the desired fluorination has occurred and distinguishing the product from starting materials or byproducts. nih.gov The high accuracy of HRMS (typically to within 5 ppm) is essential for validating the chemical formula. nih.govrsc.org Tandem mass spectrometry (MS/MS) can be used to further probe the structure by inducing fragmentation of the molecular ion. The resulting fragmentation pattern provides information about the connectivity of the molecule, serving as a structural fingerprint. This technique is also instrumental in purity assessment, capable of detecting and identifying trace impurities that may not be visible by other methods like NMR. scirp.org

Interactive Data Table: Mass Spectrometry Data for a Hypothetical N-Acetyl-(3R,4S)-3,4-Difluoropiperidine

| Parameter | Value |

| Chemical Formula | C₇H₁₁F₂NO |

| Exact Mass | 163.0809 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₇H₁₂F₂NO]⁺ | 164.0887 |

| Typical HRMS Result | Found: 164.0885 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Studies

While NMR provides powerful insights into solution-state conformation, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and observing the precise three-dimensional structure in the solid state. nih.govresearchgate.net

Detailed Research Findings: To apply this technique, a suitable single crystal of this compound or a derivative must be grown. The diffraction pattern produced by X-rays interacting with the crystal lattice allows for the calculation of electron density maps, revealing the exact position of each atom. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry (i.e., distinguishing the (3R,4S) enantiomer from its (3S,4R) counterpart) without ambiguity. researchgate.net

Crystallographic studies of complex molecules containing fluorinated piperidine rings have confirmed the stereochemical assignments made by other means and provided invaluable data on solid-state conformation. acs.org These studies often reveal specific intramolecular and intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, that dictate the crystal packing and the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). acs.orgresearchgate.net For example, a crystal structure would definitively show the cis relationship between the two fluorine atoms and their axial or equatorial positions on the chair-like piperidine ring.

Density Functional Theory (DFT) Calculations for Mechanistic Understanding and Conformational Energy Landscapes

Density Functional Theory (DFT) calculations serve as a powerful computational tool to complement experimental findings, offering deep insights into reaction mechanisms and the conformational preferences of molecules like this compound. rsc.orgnih.gov

Detailed Research Findings: DFT can be used to model the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. mdpi.com For this compound, calculations can predict the relative stability of different chair conformations (e.g., with fluorine atoms in diaxial vs. diequatorial positions) and the energy cost of ring inversion. These computational results help rationalize experimental observations, such as the conformational preferences seen in NMR spectra. acs.org For instance, DFT calculations can quantify the stabilizing energy of the C-F…H-N+ interaction that favors an axial fluorine conformation. scientificupdate.com

Furthermore, DFT is instrumental in understanding the mechanisms of reactions involving the synthesis or modification of the difluoropiperidine ring. rsc.org By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathway and explain observed stereoselectivities. escholarship.org In the context of drug design, DFT can be used to calculate the distances between key functional groups in different conformations, providing a basis for understanding how a molecule might interact with its biological target. biorxiv.org

Interactive Data Table: Example DFT Calculation Results for Conformational Analysis of a this compound Analog

| Conformer | Fluorine Positions | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 | F3 (axial), F4 (axial) | 0.00 | ~75 |

| Chair 2 | F3 (equatorial), F4 (equatorial) | +1.5 | ~10 |

| Twist-Boat | - | +5.0 | <1 |

Future Research Directions in 3r,4s 3,4 Difluoropiperidine Chemistry

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of specifically substituted fluorinated piperidines like (3R,4S)-3,4-difluoropiperidine remains a significant challenge. Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign fluorination methods. Traditional techniques often rely on hazardous reagents like hydrofluoric acid or fluorine gas, which pose significant environmental and safety risks. numberanalytics.com The future lies in greener alternatives that minimize waste, reduce energy consumption, and avoid toxic chemicals. numberanalytics.comwpmucdn.com

Promising research directions include:

Catalytic Hydrogenation and Dearomatization: Building on established methods like the palladium-catalyzed hydrogenation of fluoropyridines, future work could optimize these processes for greater diastereoselectivity and functional group tolerance. acs.orgresearchgate.net The use of rhodium catalysts has also shown promise for milder reaction conditions. mdpi.com A key goal is the development of catalytic systems that can directly and stereoselectively hydrogenate difluoropyridine precursors to yield the desired (3R,4S) isomer in high purity.

Electrochemical and Photochemical Fluorination: These emerging techniques offer sustainable pathways by using electricity or light to drive fluorination reactions, often under mild conditions. numberanalytics.commdpi.com Research into electrochemical methods, for instance, could enable highly selective fluorination of piperidine (B6355638) precursors, avoiding harsh reagents and minimizing waste. numberanalytics.comdlsu.edu.ph

Mechanochemistry: Solid-state synthesis using ball milling is a rapidly growing area of green chemistry that eliminates the need for bulk, often toxic, solvents. rsc.org Developing mechanochemical protocols for the fluorination of piperidine precursors or the construction of the difluorinated ring system could offer a fast, efficient, and environmentally friendly route. rsc.org

Late-Stage C-H Fluorination: A major goal in synthetic chemistry is the ability to directly convert C-H bonds to C-F bonds. tandfonline.com Future research could focus on developing catalysts that can perform stereoselective C-H fluorination on a pre-formed piperidine ring, allowing for the late-stage introduction of the (3R,4S)-difluoro pattern into complex molecules. tandfonline.comnih.gov

| Method | Principle | Potential Advantages for this compound Synthesis | Key Challenges |

| Catalytic Hydrogenation | Reduction of fluoropyridine precursors using H₂ and a metal catalyst (e.g., Pd, Rh). acs.orgmdpi.com | Utilizes abundant starting materials; can be highly diastereoselective. acs.orgresearchgate.net | Control of stereochemistry to achieve the specific (3R,4S) configuration; potential for defluorination side reactions. acs.orgmdpi.com |

| Electrochemical Fluorination | Use of electric current to drive fluorination under mild conditions. numberanalytics.comdlsu.edu.ph | Avoids hazardous reagents; high selectivity and efficiency. dlsu.edu.ph | Substrate scope; development of specific electrodes and reaction conditions. |

| Mechanochemistry | Solvent-free or low-solvent reactions in a ball mill. rsc.org | Environmentally friendly (reduced solvent waste); potentially faster reaction times. rsc.org | Ensuring stereochemical control in the solid state; scalability. |

| Late-Stage C-H Fluorination | Direct replacement of a hydrogen atom with fluorine on a pre-existing molecule. tandfonline.com | Allows for rapid diversification of complex molecules; efficient synthesis. | Achieving high regio- and stereoselectivity on the piperidine ring. tandfonline.com |

Exploration of Unique Stereoelectronic Effects for Molecular Design

The two fluorine atoms in this compound are locked in a cis relationship, creating a powerful and defined dipole moment and unique stereoelectronic environment. Understanding and exploiting these effects is a key future research direction for rational molecular design. Fluorine's high electronegativity profoundly influences molecular conformation through hyperconjugative and electrostatic interactions. nih.govd-nb.inforesearchgate.net

Key areas for exploration include:

Conformational Locking: The axial preference of fluorine in protonated piperidinium (B107235) cations, driven by stabilizing charge-dipole (C-F···H-N+) and hyperconjugative interactions, is a well-documented phenomenon. nih.govd-nb.infonih.gov The cis-3,4-difluoro substitution pattern is expected to amplify these effects, creating a conformationally rigid scaffold. Future studies using advanced NMR spectroscopy and computational modeling will be crucial to precisely quantify the conformational preferences of the (3R,4S) isomer under different conditions (e.g., solvent polarity, pH). nih.govd-nb.info

Modulation of Basicity (pKa): The introduction of fluorine atoms significantly lowers the basicity of the piperidine nitrogen. acs.orgnih.govacs.org The specific (3R,4S) arrangement will have a distinct and predictable effect on the pKa. Research will focus on quantifying this effect and using it as a design element in drug discovery to fine-tune a molecule's charge state at physiological pH, which can impact receptor binding, cell permeability, and pharmacokinetic properties. researchgate.netacs.org

"Janus Face" Molecules: The defined orientation of the two C-F bonds creates a molecule with two distinct faces: one highly polar and one more nonpolar. This "Janus face" character can be exploited to control intermolecular interactions, such as protein-ligand binding or self-assembly in materials. researchgate.net Future work will involve designing systems where this facial polarity directs molecular recognition events.

| Stereoelectronic Effect | Description | Implication for this compound | Future Research Goal |

| Axial Fluorine Preference | In the protonated state, the fluorine atom often prefers an axial position due to stabilizing C-F···H-N+ charge-dipole interactions. nih.govd-nb.info | The two cis-fluorine atoms are expected to strongly enforce a specific chair conformation, creating a rigid molecular scaffold. | Quantify the conformational rigidity and leverage it to design ligands with a locked, bioactive conformation. |

| Hyperconjugation | Delocalization of electrons from adjacent σ-bonds into the σ* orbital of the C-F bond (σCH→σ*CF). nih.govbeilstein-journals.org | Contributes to conformational stability and influences bond lengths and angles. | Elucidate the specific hyperconjugative network and its impact on molecular shape and reactivity. |

| pKa Reduction | The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. nih.govacs.org | Provides a tool to precisely tune the pKa of a molecule. | Systematically use the (3R,4S) scaffold to optimize pKa for improved drug-like properties (e.g., reduced hERG liability). acs.org |

Integration into Advanced Material Science and Bioconjugation Applications

While the primary focus for fluorinated heterocycles has been in pharmaceuticals, their unique properties make them attractive for advanced materials and bioconjugation. numberanalytics.comawsapprunner.com The this compound scaffold is a novel building block that could be integrated into these fields.

Fluorinated Polymers and Liquid Crystals: Fluorinated heterocycles are used to create materials with unique optical, electrical, and thermal properties, such as in organic light-emitting diodes (OLEDs) and liquid crystal displays. numberanalytics.commdpi.comuzh.ch Future research could explore the polymerization of this compound-containing monomers. The defined dipole moment of the scaffold could lead to materials with highly ordered structures and desirable electronic properties.

Bioconjugation Linkers: The specific reactivity of C-F bonds, particularly in perfluoroaryl systems, has been harnessed for site-selective bioconjugation to proteins and peptides. frontiersin.org While aliphatic C-F bonds are typically more stable, the unique electronic environment of the (3R,4S)-difluoro motif could be exploited. Research could focus on developing methods to selectively activate one of the C-F bonds for covalent linkage, or using the piperidine as a structurally defined, metabolically stable linker to connect a payload to a biological molecule. fluorochem.co.uk The scaffold's rigidity could ensure a precise distance and orientation between the conjugated partners.

Continued Investigation into Structure-Activity Relationships in Bioactive Fluorinated Piperidines

The ultimate test of a novel chemical scaffold is its utility in creating functional molecules. A critical future direction is the systematic incorporation of this compound into known bioactive scaffolds and new screening libraries to build a comprehensive understanding of its structure-activity relationships (SAR). nih.gov

Impact on Potency and Selectivity: Introducing the conformationally rigid (3R,4S)-difluoro motif can lock a flexible ligand into its bioactive conformation, potentially increasing binding affinity and potency. thieme-connect.com For example, SAR studies have shown that 4,4-difluoropiperidine (B1302736) is a key scaffold for potent and selective dopamine (B1211576) D4 receptor antagonists. dlsu.edu.phnih.gov Future work will involve replacing other piperidine motifs in known drugs and lead compounds with the (3R,4S) scaffold to probe the effects of this specific stereochemistry on target engagement and selectivity. The striking difference in activity between stereoisomers of substituted piperidines highlights the importance of such investigations. acs.org

Tuning Pharmacokinetic (ADME) Properties: Fluorination is a well-established strategy for improving metabolic stability and modulating lipophilicity. researchgate.net The (3R,4S)-difluoro pattern offers a new tool for this optimization. Research will focus on comparing the metabolic fate and cell permeability of compounds containing this moiety versus non-fluorinated or alternatively fluorinated analogs. Studies have already shown that fluorination of piperidines can dramatically reduce pKa, which in turn can improve oral absorption. acs.orgnih.gov The defined stereochemistry of the (3R,4S) isomer will allow for a more refined and predictable tuning of these properties.

Fragment-Based Drug Discovery (FBDD): The this compound core is an ideal candidate for inclusion in 3D fragment libraries for FBDD. acs.org Its defined three-dimensional shape, controlled polarity, and novelty make it an attractive starting point for developing new lead compounds against a wide range of biological targets. Future efforts will involve synthesizing the fragment and screening it against various proteins to identify new, tractable starting points for drug discovery programs.

Q & A

Q. What are the optimal synthetic routes for (3R,4S)-3,4-Difluoropiperidine, considering stereochemical control and yield?

- Methodological Answer : The synthesis of this compound requires precise stereochemical control. A common approach involves:

- Chiral Pool Strategy : Starting from enantiomerically pure precursors, such as (3R,4S)-piperidine-3,4-diol derivatives, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .

- Asymmetric Catalysis : Transition-metal-catalyzed fluorination or resolution of racemic intermediates via chiral HPLC .

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) or benzyl groups to protect amines during fluorination steps, as seen in analogous piperidine syntheses .

Yield optimization requires careful control of reaction temperature (−78°C to 0°C) and stoichiometry to minimize side reactions.

Q. How does the stereochemistry of this compound influence its physicochemical properties and biological activity?

- Methodological Answer : The (3R,4S) configuration significantly impacts:

- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability compared to non-fluorinated analogs .

- Hydrogen Bonding : The axial-equatorial arrangement of fluorine atoms alters hydrogen-bonding interactions with biological targets, as demonstrated in receptor-binding assays .

- Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, extending half-life in pharmacokinetic studies .

Comparative studies with (3S,4R) and diastereomeric analogs are essential to isolate stereochemical effects .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer : Key techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB to resolve enantiomers and quantify enantiomeric excess (ee) .

- 19F NMR : To confirm fluorine substitution patterns and detect diastereomeric impurities .

- X-ray Crystallography : For absolute configuration determination, as applied to related fluorinated piperidines .

- Polarimetry : To verify optical rotation consistency with literature values .

Q. What are the known stability challenges of this compound under various storage and reaction conditions, and how can they be mitigated?

- Methodological Answer : Stability issues include:

- Hydrolysis : Susceptibility to acidic/basic conditions due to the piperidine ring’s basicity. Mitigation: Store at 2–8°C in inert atmospheres and avoid aqueous workups .

- Light Sensitivity : Fluorinated compounds may degrade under UV light. Use amber glassware and conduct reactions in dark conditions .

- Thermal Decomposition : Monitor reactions via TLC or in-situ FTIR to detect degradation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations?

- Methodological Answer : Computational strategies include:

- Molecular Docking : To predict binding affinities for receptors like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess conformational stability .

- Limitations : Force field inaccuracies for fluorine atoms and neglect of solvent effects may reduce predictive power. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical .

Q. What strategies resolve contradictory data on the biological activity of this compound across different assay systems?

- Methodological Answer : Contradictions arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) and confirm compound purity (>98% by HPLC) .

- Off-Target Effects : Use knockout cell lines or CRISPR-edited models to isolate target-specific activity .

- Metabolic Interference : Conduct LC-MS/MS analysis to identify metabolites interfering with assays .

Q. What are key structure-activity relationship (SAR) findings for this compound derivatives in modulating receptor subtypes?

- Methodological Answer : SAR studies reveal:

- Fluorine Positioning : The 3R,4S configuration enhances affinity for σ1 receptors compared to 2- or 4-fluorinated analogs .

- N-Substitution : Methyl or benzyl groups at the piperidine nitrogen improve CNS penetration but reduce aqueous solubility .

- Ring Modifications : Incorporation of azetidine or pyrrolidine moieties alters selectivity for dopamine vs. serotonin transporters .

Q. What novel methodologies exist for incorporating this compound into complex molecular architectures while preserving stereochemical fidelity?

- Methodological Answer : Advanced strategies include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorinated piperidines to biomolecules .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of intermediates to maintain enantiopurity .

- Flow Chemistry : Continuous synthesis under controlled conditions to minimize epimerization .

Q. How do kinetic and thermodynamic parameters of fluorination reactions impact the synthesis of this compound?

- Methodological Answer : Key considerations:

- Reagent Choice : DAST provides faster kinetics but lower selectivity; slower reagents like XtalFluor-E improve regioselectivity .

- Temperature Control : Lower temperatures (−40°C) favor kinetic over thermodynamic control, reducing diastereomer formation .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance fluorination rates compared to THF .

Q. What are best practices for designing control experiments to isolate pharmacological effects of this compound from metabolites or degradation products?

- Methodological Answer :

Implement: - Stable Isotope Labeling : Use deuterated or 13C-labeled analogs to track parent compound vs. metabolites via MS .

- Protease Inhibition : Co-administer protease inhibitors in cell-based assays to prevent metabolic degradation .

- Accelerated Stability Testing : Expose compounds to elevated temperatures/pH and correlate degradation products with activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.